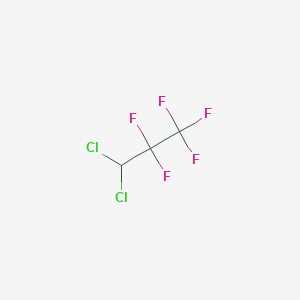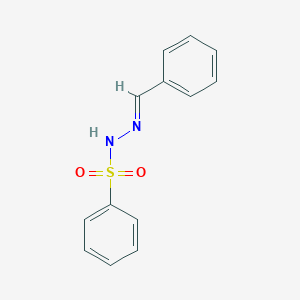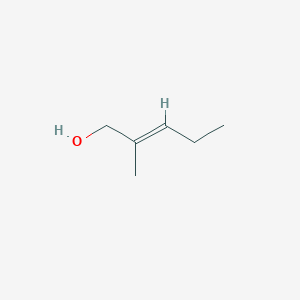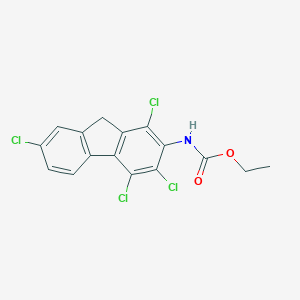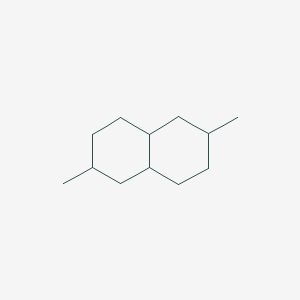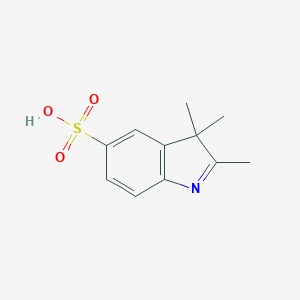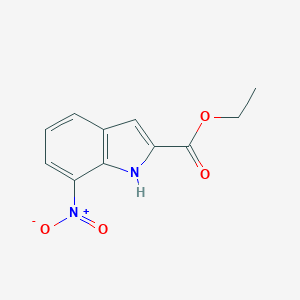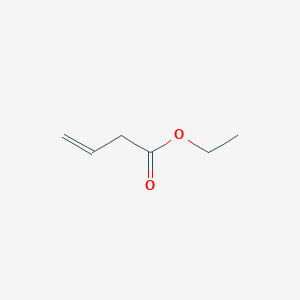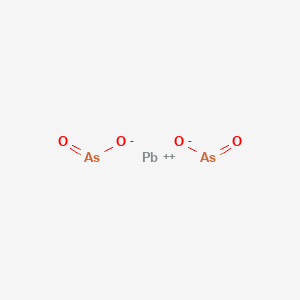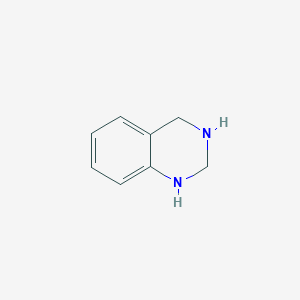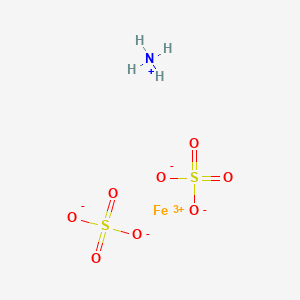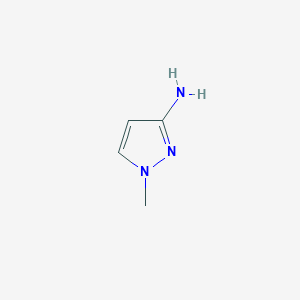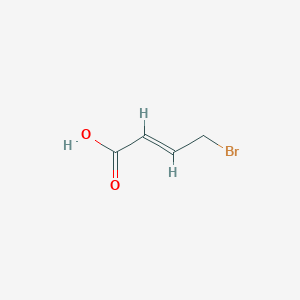![molecular formula C16H8N4O2 B156311 1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione CAS No. 115660-68-9](/img/structure/B156311.png)
1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione is a complex heterocyclic compound that features a unique structure composed of fused pyrazine and indazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione typically involves the cascade cyclization of indazole aldehydes with propargylic amines. This method is efficient and can be performed under catalyst- and additive-free conditions, making it environmentally friendly . The reaction conditions are mild, and the methodology features a wide substrate scope and high atom economy .
Industrial Production Methods
The use of catalyst- and additive-free conditions, as well as the high atom economy, make this compound suitable for scalable production .
化学反応の分析
Types of Reactions
Pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve standard laboratory techniques and conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
Pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
作用機序
The mechanism of action of pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione involves its interaction with specific molecular targets and pathways. The compound’s antifungal activity, for example, is likely due to its ability to disrupt fungal cell membranes or interfere with essential fungal enzymes . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets .
類似化合物との比較
Similar Compounds
Pyrimido[1,2-b]indazoles: These compounds share a similar fused ring structure and have been studied for their biological activities.
Pyrazolo[3,4-b]pyridine derivatives: These compounds also feature fused nitrogen-containing rings and have shown potential as kinase inhibitors.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): This compound has a similar fused ring structure and has been studied for its electronic properties.
Uniqueness
Pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione is unique due to its specific ring fusion and the presence of both pyrazine and indazole rings. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
特性
IUPAC Name |
1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O2/c21-15-13-9-5-1-3-7-11(9)17-19(13)16(22)14-10-6-2-4-8-12(10)18-20(14)15/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLQMVNKFGLLBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=O)N4C(=C5C=CC=CC5=N4)C(=O)N3N=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
